molecular formula C24H21N5O5 B2995992 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(4-methoxy-2-nitrophenyl)urea CAS No. 1796922-61-6

1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(4-methoxy-2-nitrophenyl)urea

Cat. No.: B2995992
CAS No.: 1796922-61-6
M. Wt: 459.462
InChI Key: LBEDSBDDUPMFBF-UHFFFAOYSA-N
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Description

1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(4-methoxy-2-nitrophenyl)urea is a useful research compound. Its molecular formula is C24H21N5O5 and its molecular weight is 459.462. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • A general approach to alkyl 2-oxo-2,3,6,7-tetrahydro-1H-1,3-diazepine-5-carboxylates and 5-acyl-2,3,6,7-tetrahydro-1H-1,3-diazepin-2-ones was developed based on nucleophile-mediated ring expansion, suggesting a method for synthesizing analogs of the compound for further research applications (Fesenko et al., 2017).
  • Novel radioiodinated 1,4-benzodiazepines were developed and characterized as high-affinity selective antagonists at cholecystokinin types 1 and 2 receptors, indicating potential applications in tumor targeting (Akgün et al., 2009).

Biological Activity and Applications

  • A series of 1-[4-(substituted phenyl)-2-(substituted phenyl azomethyl)-benzo[b]-[1,4]diazepin-1-yl]-2-substituted phenylaminoethanones was synthesized and evaluated for antimicrobial and anticancer activities, showing significant results which imply the potential medicinal applications of related compounds (Verma et al., 2015).
  • The discovery of novel 4-aryl-thieno[1,4]diazepin-2-one derivatives targeting multiple protein kinases as anticancer agents highlights the relevance of such compounds in developing new cancer therapies (Lee et al., 2018).

Analytical and Structural Analysis

  • The crystal structure analysis of N-aryl-N-nitrosoureas, which shares structural similarities with the compound of interest, provides insights into the chemical reactivity and stability of such compounds, aiding in the development of more stable and effective analogs for research and therapeutic applications (Yamaguchi et al., 1992).

Properties

IUPAC Name

1-(4-methoxy-2-nitrophenyl)-3-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O5/c1-28-19-11-7-6-10-17(19)21(15-8-4-3-5-9-15)26-22(23(28)30)27-24(31)25-18-13-12-16(34-2)14-20(18)29(32)33/h3-14,22H,1-2H3,(H2,25,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBEDSBDDUPMFBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=C(C=C(C=C3)OC)[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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